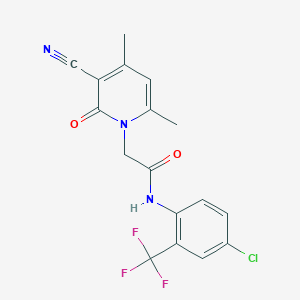

N-(4-chloro-2-(trifluoromethyl)phenyl)-2-(3-cyano-4,6-dimethyl-2-oxopyridin-1(2H)-yl)acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound "N-(4-chloro-2-(trifluoromethyl)phenyl)-2-(3-cyano-4,6-dimethyl-2-oxopyridin-1(2H)-yl)acetamide" is a complex organic molecule that may have potential applications in various fields, including as a pesticide or pharmaceutical agent. While the provided papers do not directly discuss this specific compound, they do provide insights into similar compounds, which can be used to infer some of the properties and characteristics of the compound .

Synthesis Analysis

The synthesis of related N-derivatives of acetamides, as seen in the provided papers, often involves the reaction of aniline derivatives with acyl chlorides or other acylating agents. For example, the synthesis of N-(2,6-dichloro-4-trifluoromethylphenyl)acetamide was achieved through the reaction of 2,6-dichloro-4-trifluoromethylaniline with POCl3 in acetate . This suggests that a similar approach could be used for the synthesis of the compound , with appropriate modifications to the starting materials to incorporate the cyano and dimethyl-2-oxopyridinyl groups.

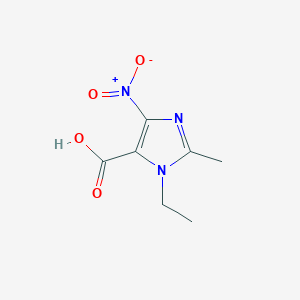

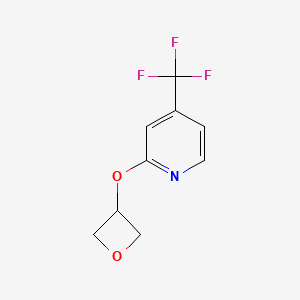

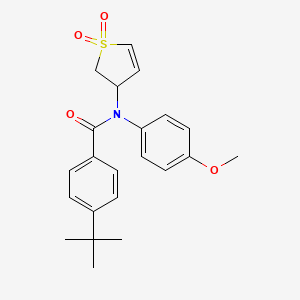

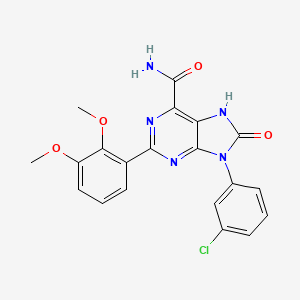

Molecular Structure Analysis

The molecular structure of acetamide derivatives is often characterized by X-ray diffraction analysis, as seen in several papers . These analyses reveal the planarity or non-planarity of the phenyl and pyridyl rings, the presence of intramolecular hydrogen bonds, and the orientation of substituents, which can affect the molecule's reactivity and interactions. For the compound , similar structural features such as the orientation of the chloro-trifluoromethylphenyl and dimethyl-2-oxopyridinyl groups would be critical in determining its properties.

Chemical Reactions Analysis

The reactivity of N-derivatives of acetamides can be influenced by the substituents on the phenyl ring and the nature of the acetamide group. For instance, the presence of electron-withdrawing groups such as chloro and trifluoromethyl can make the acetamide more susceptible to nucleophilic attack . The compound , with its cyano and trifluoromethyl substituents, is likely to exhibit similar reactivity patterns, which could be exploited in further chemical transformations or in its mode of action as a pesticide or drug.

Physical and Chemical Properties Analysis

The physical and chemical properties of acetamide derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. The presence of strong intermolecular interactions, such as hydrogen bonds and halogen-π interactions, can affect these properties . The compound , with potential hydrogen bonding sites and halogen substituents, would likely exhibit distinct physical properties that could be analyzed through spectroscopic methods and computational modeling.

Applications De Recherche Scientifique

Potential Pesticide Applications

Research has characterized N-derivatives of 4-chloro-3,5-dimethylphenoxyacetamide, closely related to the chemical , by X-ray powder diffraction. These compounds, including variants with a trifluoromethyl group, show potential as pesticides (Olszewska et al., 2011).

Synthesis and Structural Studies

Various studies focus on the synthesis and structural analysis of compounds similar to N-(4-chloro-2-(trifluoromethyl)phenyl)-2-(3-cyano-4,6-dimethyl-2-oxopyridin-1(2H)-yl)acetamide. This includes the investigation of fluorinated derivatives for receptor modulation (Kuznecovs et al., 2020), and the synthesis of compounds for antimicrobial activity, highlighting their versatility in medical and pharmaceutical research (Nunna et al., 2014).

Anticonvulsant Activity

A study on N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives, closely related to the given compound, reveals potential anticonvulsant activity. This underlines its potential application in neurological disorders (Kamiński et al., 2015).

Application in Nonlinear Optical Materials

Compounds structurally related to N-(4-chloro-2-(trifluoromethyl)phenyl)-2-(3-cyano-4,6-dimethyl-2-oxopyridin-1(2H)-yl)acetamide have been studied for their role in nonlinear optical materials. This area explores their potential in advanced materials science and photonics (Gainsford et al., 2008).

Ultrasonication in Synthesis

The use of ultrasonication for the synthesis of related compounds highlights innovative methods in chemical synthesis, offering more efficient and eco-friendly alternatives (Almarhoon et al., 2020).

Antimicrobial and Antitumor Activities

Several studies have synthesized and analyzed compounds similar to the one for their antimicrobial and antitumor activities, indicating potential applications in the development of new therapeutic agents (Darwish et al., 2014).

Propriétés

IUPAC Name |

N-[4-chloro-2-(trifluoromethyl)phenyl]-2-(3-cyano-4,6-dimethyl-2-oxopyridin-1-yl)acetamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13ClF3N3O2/c1-9-5-10(2)24(16(26)12(9)7-22)8-15(25)23-14-4-3-11(18)6-13(14)17(19,20)21/h3-6H,8H2,1-2H3,(H,23,25) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MOEIXAOTKNEJSZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=O)N1CC(=O)NC2=C(C=C(C=C2)Cl)C(F)(F)F)C#N)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13ClF3N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

383.7 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-chloro-2-(trifluoromethyl)phenyl)-2-(3-cyano-4,6-dimethyl-2-oxopyridin-1(2H)-yl)acetamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[(3,4-difluorophenyl)methyl]-3-phenyl-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione](/img/structure/B2503938.png)

![2-({[3-(3-Chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-6-phenyl-4-pyrimidinol](/img/structure/B2503944.png)

![5-(3-chlorobenzyl)-3-(4-methoxybenzyl)-8-methyl-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2503945.png)

![2-(1H-benzo[d]imidazol-1-yl)-1-(3-(pyrazin-2-yloxy)piperidin-1-yl)ethanone](/img/structure/B2503946.png)

![N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2,5-dimethylbenzenesulfonamide](/img/structure/B2503953.png)

![4-ethyl-N-[4-(6-methoxypyridazin-3-yl)phenyl]benzenesulfonamide](/img/structure/B2503954.png)

![N-[[4-(3-chlorophenyl)-5-[2-[3-(4-methylphenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]furan-2-carboxamide](/img/structure/B2503958.png)